molecular formula C12H17NO B1329818 4'-Diethylaminoacetophenone CAS No. 5520-66-1

4'-Diethylaminoacetophenone

Cat. No.: B1329818
CAS No.: 5520-66-1
M. Wt: 191.27 g/mol
InChI Key: HMIBQFXWSUBFTG-UHFFFAOYSA-N
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Description

4'-Diethylaminoacetophenone is an organic compound with the molecular formula C₁₂H₁₇NO and a molecular weight of 191.2695 g/mol . It is also known by its IUPAC name, 1-(4-(diethylamino)phenyl)ethanone. This compound is characterized by the presence of a diethylamino group attached to the para position of an acetophenone moiety. It is a light yellow to brown crystalline powder .

Preparation Methods

The synthesis of 4'-Diethylaminoacetophenone can be achieved through several methods. One common approach involves the reaction of p-bromoacetophenone with secondary amines, such as diethylamine . The reaction typically takes place in the presence of a base, such as triethylamine, and a solvent, such as dimethylformamide (DMF), at elevated temperatures. Another method involves the reaction of acetophenone with dimethylamine hydrochloride and paraformaldehyde under reflux conditions .

Chemical Reactions Analysis

4'-Diethylaminoacetophenone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. For example, oxidation of this compound can yield p-Diethylaminobenzoic acid, while reduction can produce p-Diethylaminophenylethanol . Substitution reactions, such as nucleophilic aromatic substitution, can introduce different functional groups into the molecule, leading to a variety of derivatives .

Mechanism of Action

The mechanism of action of 4'-Diethylaminoacetophenone involves its interaction with specific molecular targets and pathways. It is known to act as an inhibitor of certain enzymes, such as acetylcholinesterase, which plays a role in neurotransmission . By inhibiting this enzyme, this compound can modulate the levels of neurotransmitters in the nervous system, leading to various physiological effects. The compound’s structure allows it to interact with the active site of the enzyme, blocking its activity .

Comparison with Similar Compounds

4'-Diethylaminoacetophenone can be compared with other similar compounds, such as p-Dimethylaminoacetophenone and p-Methoxyacetophenone. While all these compounds share the acetophenone core structure, the presence of different substituents imparts unique properties to each molecule. For instance, p-Dimethylaminoacetophenone has a dimethylamino group instead of a diethylamino group, which affects its reactivity and pharmacological properties . Similarly, p-Methoxyacetophenone contains a methoxy group, which influences its chemical behavior and applications .

Properties

IUPAC Name

1-[4-(diethylamino)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-4-13(5-2)12-8-6-11(7-9-12)10(3)14/h6-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIBQFXWSUBFTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40203699
Record name p-Diethylaminoacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40203699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5520-66-1
Record name p-Diethylaminoacetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005520661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Diethylaminoacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40203699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Diethylaminoacetophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why was p-diethylaminoacetophenone included in this study on antitumor agents?

A: The researchers were investigating how structural modifications to a known antitumor compound, AT-584 (a hexamethylenetetramine salt of a complex acetophenone derivative), would impact its activity. p-Diethylaminoacetophenone was used as a starting point to synthesize a series of compounds (Ⅵb—f in the paper) where the "mustard group" present in AT-584 was replaced by other functional groups []. This approach aimed to determine if the mustard group was essential for the antitumor effect.

Q2: Did the p-diethylaminoacetophenone derivatives show antitumor activity?

A: The paper mentions that preliminary pharmacological examinations showed a loss of antitumor activity when the mustard group was replaced with other groups, including those derived from p-diethylaminoacetophenone []. This suggests that the p-diethylaminoacetophenone derivatives themselves did not exhibit the desired antitumor activity in this specific context.

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